molecular formula C7H11Cl2N3O2 B2731517 methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride CAS No. 2155851-95-7

methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride

Cat. No.: B2731517
CAS No.: 2155851-95-7
M. Wt: 240.08
InChI Key: YOMMAJUXHVWQGD-UHFFFAOYSA-N
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Description

Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride is a heterocyclic compound that features a unique pyrrolo[3,4-c]pyrazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolo[3,4-c]pyrazole core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby blocking a critical step in a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its use as a kinase inhibitor.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, also investigated for its biological activities.

Uniqueness

Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)6-4-2-9-10-5(4)3-8-6;;/h2,6,8H,3H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMMAJUXHVWQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CN1)NN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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